molecular formula C20H42O10 B13799980 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane CAS No. 27867-19-2

2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane

Cat. No.: B13799980
CAS No.: 27867-19-2
M. Wt: 442.5 g/mol
InChI Key: FDXQLPHYJKXLSO-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is a long-chain polyether compound It is characterized by its repeating ether groups (-O-) along the carbon backbone, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the desired chain length and structure. Common initiators include alcohols or amines, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium methoxide.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous polymerization processes. These processes involve the use of high-pressure reactors and precise control of temperature and pressure to achieve consistent product quality. The use of advanced catalysts and purification techniques ensures the removal of any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane can undergo various chemical reactions, including:

    Oxidation: The ether linkages can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can break the ether linkages, leading to shorter chain compounds.

    Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Shorter chain alcohols or hydrocarbons.

    Substitution: Halogenated ethers or alkyl-substituted ethers.

Scientific Research Applications

2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying polymerization and degradation processes.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in creating hydrogels for wound healing and tissue engineering.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane involves its interaction with molecular targets through its ether linkages. These linkages can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14,17,20,23-Octaoxatriacontane: A shorter chain polyether with similar properties but different applications.

    2,5,8,11,14,17,20,23,26,29,32-Dodecaoxatriacontane: A longer chain polyether with enhanced flexibility and different solubility characteristics.

Uniqueness

2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties.

Properties

CAS No.

27867-19-2

Molecular Formula

C20H42O10

Molecular Weight

442.5 g/mol

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C20H42O10/c1-21-3-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-4-22-2/h3-20H2,1-2H3

InChI Key

FDXQLPHYJKXLSO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

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